2-Methyl-6-nitro-1H-indole
Overview
Description
2-Methyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Mechanism of Action
Target of Action
2-Methyl-6-nitro-1H-indole, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound may have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
2-Methyl-6-nitro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit protein kinase C theta (PKCθ) and cyclooxygenase (COX) enzymes . These interactions can modulate signaling pathways and inflammatory responses, highlighting the compound’s potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of serotonin receptors, impacting neurotransmission and mood regulation . Additionally, this compound may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cancer cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as PKCθ and COX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Furthermore, this compound can interact with nuclear receptors, altering the transcription of target genes and modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound may result in sustained inhibition of target enzymes and prolonged anti-inflammatory effects. The compound’s stability and degradation kinetics need to be further investigated to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is essential for optimizing its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear receptors and modulate gene expression. Alternatively, the compound may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Preparation Methods
The synthesis of 2-Methyl-6-nitro-1H-indole typically involves nitration of 2-methylindole. One common method includes the reaction of 2-methylindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration and to ensure the selective formation of the 6-nitro derivative .
Chemical Reactions Analysis
2-Methyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group can be achieved using hydrogenation or metal hydrides, resulting in the formation of 2-methyl-6-amino-1H-indole.
Scientific Research Applications
2-Methyl-6-nitro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar compounds to 2-Methyl-6-nitro-1H-indole include other nitroindoles and methylindoles. For example:
2-Methyl-5-nitro-1H-indole: Similar in structure but with the nitro group at the 5-position, which can lead to different reactivity and biological activity.
2-Methyl-3-nitro-1H-indole: The nitro group at the 3-position can significantly alter the compound’s chemical properties and biological interactions.
6-Nitro-1H-indole: Lacks the methyl group, which can affect its solubility and reactivity
Properties
IUPAC Name |
2-methyl-6-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7-2-3-8(11(12)13)5-9(7)10-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRWLOIXPQRTLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344931 | |
Record name | 2-Methyl-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-23-9 | |
Record name | 2-Methyl-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-6-nitro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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